

Characterization of Linolenyl Alcohol: A Technical Guide to its Spectroscopic Data

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Compound of Interest

Compound Name: *Linolenyl alcohol*

Cat. No.: *B013389*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data essential for the characterization of **linolenyl alcohol** ((9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol). The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition. This information is critical for confirming the structure, purity, and identity of this long-chain unsaturated fatty alcohol.

Spectroscopic Data Summary

The structural elucidation of **linolenyl alcohol** is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecule's functional groups and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of **linolenyl alcohol**.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~5.34	Multiplet	6H	Olefinic protons (-CH=CH-)
~3.64	Triplet	2H	Methylene protons adjacent to hydroxyl group (-CH ₂ -OH)
~2.81	Multiplet	4H	Bis-allylic protons (=CH-CH ₂ -CH=)
~2.05	Multiplet	4H	Allylic protons (-CH ₂ -CH=)
~1.57	Multiplet	2H	Methylene protons β to hydroxyl group (-CH ₂ -CH ₂ OH)
~1.25-1.40	Multiplet	8H	Methylene protons in the alkyl chain (-CH ₂) ₄ -)
~0.97	Triplet	3H	Terminal methyl protons (-CH ₃)

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum distinguishes the different carbon environments within the molecule.

Chemical Shift (δ) ppm	Assignment
~127-132	Olefinic carbons ($-\text{CH}=\text{CH}-$)
~62	Carbon adjacent to hydroxyl group ($-\text{CH}_2-\text{OH}$)
~32	Methylene carbon β to hydroxyl group ($-\text{CH}_2-\text{CH}_2\text{OH}$)
~29-30	Methylene carbons in the alkyl chain
~25	Bis-allylic carbons ($=\text{CH}-\text{CH}_2-\text{CH}=\text{}$)
~20	Allylic carbons ($-\text{CH}_2-\text{CH}=\text{}$)
~14	Terminal methyl carbon ($-\text{CH}_3$)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in **linolenyl alcohol**.

Wavenumber (cm^{-1})	Intensity	Assignment
~3330	Strong, Broad	O-H stretch (hydroxyl group)
~3010	Medium	$=\text{C}-\text{H}$ stretch (alkene)
~2925	Strong	C-H stretch (alkane, asymmetric)
~2855	Strong	C-H stretch (alkane, symmetric)
~1655	Weak	$\text{C}=\text{C}$ stretch (alkene)
~1465	Medium	C-H bend (alkane)
~1050	Strong	C-O stretch (primary alcohol)
~722	Medium	$=\text{C}-\text{H}$ bend (cis-alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **linolenyl alcohol**. The molecular formula is $C_{18}H_{32}O$, with a molecular weight of 264.45 g/mol .

m/z	Relative Intensity	Assignment
264.2	Low	Molecular ion $[M]^+$
246	Moderate	$[M-H_2O]^+$ (Loss of water)
67	High	$C_5H_7^+$ fragment
81	High	$C_6H_9^+$ fragment
95	High	$C_7H_{11}^+$ fragment

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data for **linolenyl alcohol**.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **linolenyl alcohol** in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$).
- Transfer the solution to a 5 mm NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

1H NMR Acquisition:

- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.

- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

- Spectrometer: 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
- Spectral Width: 0-150 ppm.

Infrared (IR) Spectroscopy

Sample Preparation:

- Neat Liquid: Place a drop of **linolenyl alcohol** directly onto the ATR crystal or between two salt plates (NaCl or KBr).

FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Mode: Attenuated Total Reflectance (ATR) or Transmission.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.

- Background: A background spectrum of the clean, empty ATR crystal or salt plates should be collected prior to the sample scan.

Mass Spectrometry (MS)

Sample Preparation:

- Dissolve a small amount of **linolenyl alcohol** in a volatile organic solvent (e.g., methanol or hexane) to a concentration of approximately 1 mg/mL.

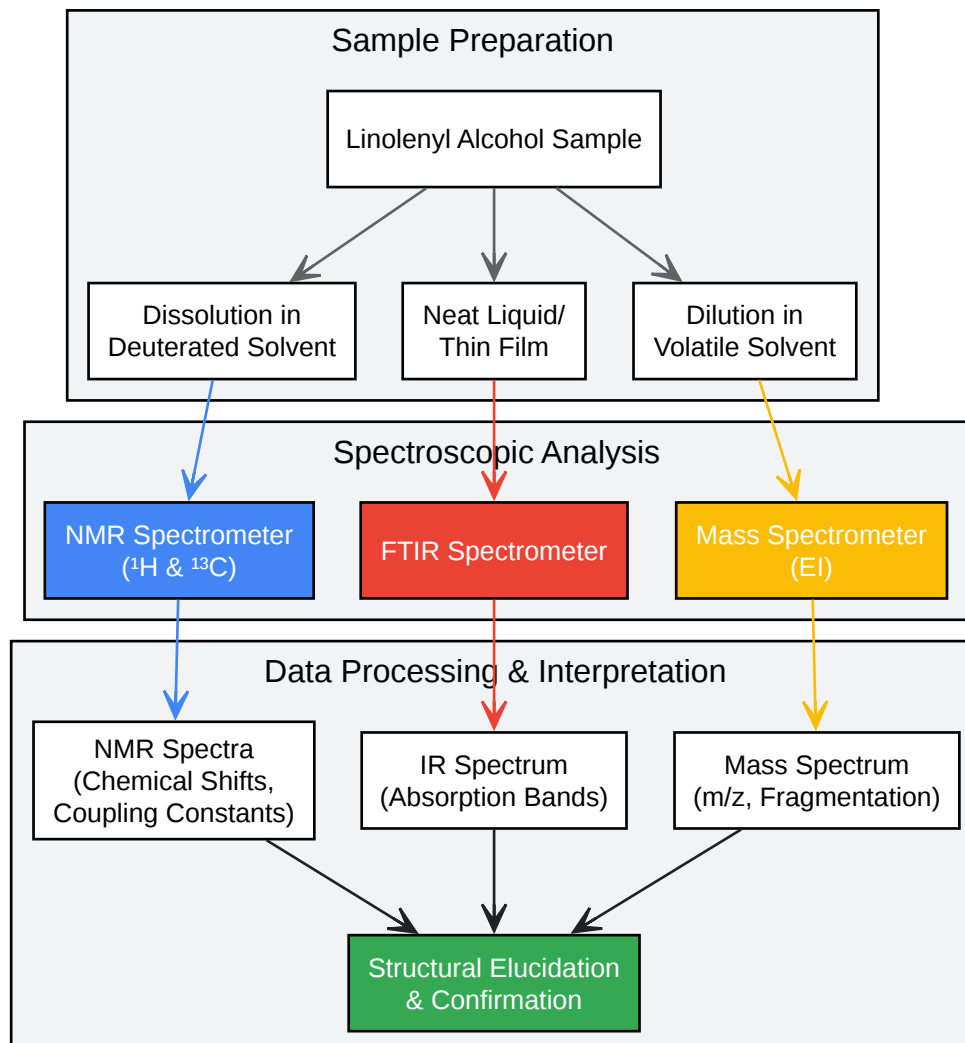
Electron Ionization (EI) MS Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.
- Ionization Energy: 70 eV.
- Inlet System: Direct infusion or via Gas Chromatography (GC).
- Mass Range: m/z 40-400.
- Scan Speed: 1000 amu/s.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **linolenyl alcohol**.

Spectroscopic Characterization Workflow



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Caption: General workflow for spectroscopic analysis.

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